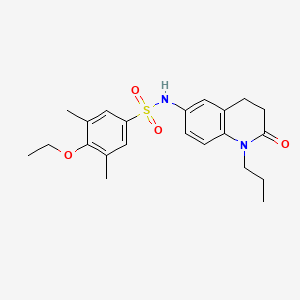
4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of physiological processes .
Mode of Action
It’s worth noting that similar compounds often interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment where the compound is active.
Actividad Biológica
The compound 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a member of the benzenesulfonamide family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 362.49 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group attached to a quinoline derivative, which is known for its diverse biological activities.
COX Inhibition
The compound's potential as a cyclooxygenase (COX) inhibitor has been suggested based on related benzenesulfonamide derivatives. COX enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Inhibitors of COX are widely used as anti-inflammatory agents. For example:
| Compound | COX Inhibition (%) at 20 μM |
|---|---|
| 4-{(E)-2-(4-Oxo-3-phenyl)-3,4-dihydroquinazolin} | 47.1% |
This table demonstrates that structurally related compounds have shown promising COX inhibitory activity, indicating that further investigation into This compound could yield similar results.
Antitumor Activity
Emerging evidence suggests that sulfonamide derivatives may possess antitumor properties. A study evaluating various benzenesulfonamide derivatives indicated that they could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific activity of This compound in this context remains to be thoroughly investigated.
Study on Related Compounds
A recent investigation into a series of novel sulfonamide derivatives demonstrated their effectiveness against specific cancer types. The study highlighted:
- Mechanism of Action : The compounds induced apoptosis via mitochondrial pathways.
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : Significant reduction in cell viability was observed at concentrations ranging from 10 to 50 μM.
These findings underscore the need for similar studies focusing specifically on This compound .
Propiedades
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-11-24-20-9-8-18(14-17(20)7-10-21(24)25)23-29(26,27)19-12-15(3)22(28-6-2)16(4)13-19/h8-9,12-14,23H,5-7,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVGLPATWNDLLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













